N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
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Overview
Description
N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C23H23N5O4S3 and its molecular weight is 529.65. The purity is usually 95%.
BenchChem offers high-quality N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
- Research has focused on synthesizing novel compounds with potential CNS depressant and anticonvulsant activities. For example, derivatives of 2‐(substituted‐phenyl)‐3‐(2‐oxoindolin‐3‐ylidene)amino)‐thiazolidin‐4‐one have been designed and evaluated for their ability to inhibit seizure spread in mice, indicating a pathway to developing new therapeutic agents (A. P. Nikalje et al., 2015).
Antibacterial, Antifungal, and Anti-tubercular Agents
- Tetrahydropyrimidine–isatin hybrids have been synthesized and screened for their antibacterial, antifungal, and anti-tubercular activity, highlighting the chemical versatility and potential pharmaceutical applications of such compounds (T. N. Akhaja & J. Raval, 2012).
Anticancer Agents
- Isatin derivatives have been synthesized with the aim of enhancing cytotoxic activity against various human cancer cell lines. The study indicates that specific modifications to the isatin structure can lead to compounds with significant anticancer properties (A. Abu‐Hashem & S. Al-Hussain, 2022).
Chemical Synthesis and Material Science
- Novel synthesis methods have been developed for creating complex heterocyclic compounds, such as thiadiazoles, which are crucial in the development of new materials and pharmaceuticals (Y. Takikawa et al., 1985).
Electrochromic Materials
- Research into thiadiazolo[3,4-c]pyridine-based donor-acceptor-type electrochromic polymers has shown promise for developing fast-switching, low-bandgap materials suitable for various applications, including smart windows and displays (Shouli Ming et al., 2015).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of the 1,3,4-thiadiazole moiety , which is known to exhibit a wide range of biological activities . .
Mode of Action
Compounds with a 1,3,4-thiadiazol moiety have been found to exhibit various biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The presence of the =N-C-S- moiety and strong aromaticity of the ring is believed to provide low toxicity and great in vivo stability .
Biochemical Pathways
Derivatives of 1,3,4-thiadiazole have been found to affect various biochemical pathways related to their biological activities .
Result of Action
Derivatives of 1,3,4-thiadiazole have been found to exhibit various biological activities .
properties
IUPAC Name |
N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4S3/c29-20(28-14-11-16-5-1-2-6-19(16)28)15-33-23-26-25-22(34-23)24-21(30)17-7-9-18(10-8-17)35(31,32)27-12-3-4-13-27/h1-2,5-10H,3-4,11-15H2,(H,24,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVOKKYJRDAELE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)N4CCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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